molecular formula C27H27N5O4S2 B11629067 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11629067
M. Wt: 549.7 g/mol
InChI Key: NTYDPMDFUBXRQU-HMAPJEAMSA-N
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Description

The compound (5Z)-5-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including a benzodioxole, piperazine, pyridopyrimidine, and thiazolidinone moiety, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperazine Derivatization: The benzodioxole intermediate is reacted with piperazine to form the piperazine derivative.

    Pyridopyrimidine Formation: This involves the condensation of appropriate aldehydes or ketones with the piperazine derivative.

    Thiazolidinone Synthesis: The final step involves the formation of the thiazolidinone ring through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

    Reduction: Reduction reactions can target the carbonyl groups present in the pyridopyrimidine and thiazolidinone moieties.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its diverse functional groups, it may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: It can be used in the development of new materials, catalysts, and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and piperazine moieties may facilitate binding to biological macromolecules, while the pyridopyrimidine and thiazolidinone rings can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, inhibition of enzyme activity, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid: Compounds similar to heparin, found in marine organisms.

    Methylaervine: A β-carboline alkaloid with antifungal properties.

Uniqueness

The uniqueness of (5Z)-5-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its complex structure, which combines multiple functional groups that are not commonly found together in a single molecule. This structural diversity enhances its potential for various applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H27N5O4S2

Molecular Weight

549.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N5O4S2/c1-3-31-26(34)22(38-27(31)37)14-19-24(28-23-17(2)5-4-8-32(23)25(19)33)30-11-9-29(10-12-30)15-18-6-7-20-21(13-18)36-16-35-20/h4-8,13-14H,3,9-12,15-16H2,1-2H3/b22-14-

InChI Key

NTYDPMDFUBXRQU-HMAPJEAMSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)SC1=S

Origin of Product

United States

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